molecular formula C8H2Cl2O3 B8805960 4,6-dichloroisobenzofuran-1,3-dione CAS No. 51971-64-3

4,6-dichloroisobenzofuran-1,3-dione

Cat. No.: B8805960
CAS No.: 51971-64-3
M. Wt: 217.00 g/mol
InChI Key: HIOZXJLZFVEQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloroisobenzofuran-1,3-dione (CAS 51971-64-3) is a specific member of the halogenated phthalic anhydride family, functioning as a fundamental building block in modern organic synthesis . Its significance in research is derived from its nature as a reactive intermediate used in the synthesis of specialized chemical products . The presence of two chlorine atoms on the benzene ring at the 4- and 6-positions significantly influences the electronic properties and reactivity of the molecule compared to its non-halogenated parent compound, phthalic anhydride . The high reactivity of the anhydride functional group makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack. This reactivity is a cornerstone of its application, as it readily undergoes ring-opening reactions with nucleophiles like alcohols and amines to form mono-esterified carboxylic acids or phthalamic acids, respectively . This compound serves as a versatile precursor in several research fields. In pharmaceutical research, it is used as a starting material for creating bioactive compounds, with some derivatives being investigated for potential antimicrobial and antitumor activities . The biological activity of its derivatives also makes it a candidate for the development of novel agrochemicals, such as pesticides and herbicides . In material science, it is utilized in the synthesis of polymers and resins, where the incorporation of the dichloro-substituted moiety can enhance material properties such as thermal stability and flame retardancy . The primary academic research objective for utilizing this compound is to leverage its specific 4,6-dichloro substitution pattern to create novel compounds with tailored properties and to investigate structure-activity relationships . Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51971-64-3

Molecular Formula

C8H2Cl2O3

Molecular Weight

217.00 g/mol

IUPAC Name

4,6-dichloro-2-benzofuran-1,3-dione

InChI

InChI=1S/C8H2Cl2O3/c9-3-1-4-6(5(10)2-3)8(12)13-7(4)11/h1-2H

InChI Key

HIOZXJLZFVEQCC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC2=O)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 4,6 Dichloroisobenzofuran 1,3 Dione

Historical and Current Synthetic Routes to Dichlorinated Phthalic Anhydrides

Historically, the synthesis of phthalic anhydride (B1165640), the precursor to its chlorinated derivatives, has undergone significant evolution. The first commercial process, reported in 1836, involved the liquid-phase oxidation of naphthalene (B1677914) using mercury as a catalyst. wikipedia.orgnih.gov This method has been largely superseded due to the environmental and health hazards associated with mercury. youtube.com

Modern industrial production of phthalic anhydride, and by extension, the foundational chemistry for its dichlorinated analogues, relies on two primary gas-phase catalytic oxidation processes:

Oxidation of o-Xylene (B151617): This is the more contemporary and atom-economical route. wikipedia.org In this process, o-xylene is oxidized with air over a catalyst bed at high temperatures (typically 320–400 °C). wikipedia.org

Oxidation of Naphthalene: Known as the Gibbs phthalic anhydride process, this older route involves the oxidation of naphthalene, often sourced from coal tar. wikipedia.orgprepchem.comdouwin-chem.com While still in use, it has become less common than the o-xylene route. wikipedia.org

The direct synthesis of 4,6-dichloroisobenzofuran-1,3-dione would likely start from a chlorinated precursor, such as a dichlorinated o-xylene or naphthalene, and follow a similar catalytic oxidation pathway. Alternatively, the chlorination can occur on the phthalic anhydride molecule itself. smolecule.com

Table 1: Comparison of Major Phthalic Anhydride Production Routes

FeatureNaphthalene Oxidation (Gibbs Process)o-Xylene Oxidation
Primary Feedstock Naphthaleneo-Xylene
Catalyst Vanadium Pentoxide (V₂O₅)Vanadium Pentoxide (V₂O₅) on a support (e.g., TiO₂)
Reaction Phase Gas PhaseGas Phase
Typical Temperature 350-450 °C prepchem.com320-400 °C wikipedia.org
Key Advantage Established TechnologyHigher Yield, More Atom-Economical wikipedia.org
Key Disadvantage Lower Selectivity, Feedstock AvailabilityPotential for byproduct formation (e.g., maleic anhydride) wikipedia.org

Precursor Chemistry and Starting Material Considerations in this compound Synthesis

Chlorination of Phthalic Anhydride: A common and direct method involves the electrophilic chlorination of pre-synthesized phthalic anhydride. smolecule.com This reaction requires a chlorinating agent and typically a Lewis acid catalyst to facilitate the substitution onto the aromatic ring. The challenge lies in controlling the regioselectivity to obtain the desired 4,6-dichloro isomer over other possible dichlorinated or polychlorinated products.

Cyclization of a Dichlorinated Precursor: An alternative strategy begins with a precursor that already contains the desired chlorine substitution pattern.

From 3,5-Dichlorophthalic Acid: The dehydration of 3,5-dichlorophthalic acid is a straightforward method. Heating the dicarboxylic acid above its melting point leads to the loss of a water molecule and the formation of the corresponding anhydride ring, a reaction analogous to the laboratory preparation of phthalic anhydride from phthalic acid. youtube.comyoutube.com

From Dichlorinated o-Xylene: Starting with 1,2-dimethyl-3,5-dichlorobenzene, a catalytic oxidation reaction similar to the industrial production of phthalic anhydride from o-xylene could be employed to form the anhydride ring. wikipedia.orgdouwin-chem.com

Reaction Optimization and Process Parameters for this compound Formation

Optimizing the synthesis of this compound involves careful control over catalysts, reaction conditions, and purification methods to maximize yield and purity.

For syntheses involving vapor-phase oxidation of a chlorinated o-xylene, the catalyst system is paramount. Industrial catalysts for phthalic anhydride production are typically based on vanadium pentoxide (V₂O₅) supported on an inert carrier like titanium dioxide (TiO₂), often promoted with other metal oxides. nih.govosti.govcapes.gov.br

Catalyst Composition: The performance of V₂O₅/TiO₂ catalysts is influenced by vanadium loading, the crystalline form of TiO₂ (anatase is preferred), and the presence of promoters like alkali metal sulfates. osti.govcapes.gov.br These promoters can help stabilize the oxidation state of vanadium and improve selectivity.

Reaction Mechanism: The oxidation process is believed to occur via a redox (Mars-van Krevelen) mechanism. The aromatic hydrocarbon is oxidized by the lattice oxygen of the metal oxide catalyst, which is subsequently re-oxidized by molecular oxygen from the gas phase. osti.gov For dichlorinated precursors, the electron-withdrawing nature of the chlorine atoms would influence the reactivity of the methyl groups during oxidation.

In the case of direct chlorination of phthalic anhydride, Lewis acid catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are typically used to polarize the Cl-Cl bond, making the chlorine a more effective electrophile for aromatic substitution.

The choice of solvent is critical for liquid-phase reactions, such as the direct chlorination of phthalic anhydride or the cyclization of dichlorophthalic acid.

For Chlorination: Inert solvents that can withstand the corrosive conditions of chlorination are required. Chlorinated hydrocarbons like dichloroethane or tetrachloroethane are often used. The solvent can influence the solubility of reactants and the stability of reaction intermediates, thereby affecting reaction rates and selectivity.

Reaction Environment: For gas-phase oxidation, the reactor design is crucial. Both fixed-bed and fluidized-bed reactors are used in industry. douwin-chem.com Fluidized-bed reactors offer better temperature control and heat removal, which is important for the highly exothermic oxidation reaction, while fixed-bed reactors are also common. douwin-chem.com The ratio of air to the organic feedstock must be carefully controlled to avoid creating an explosive mixture. prepchem.com

Maximizing the yield of high-purity this compound requires addressing potential side reactions and implementing effective purification strategies.

Purity Control: Crude phthalic anhydrides, including chlorinated derivatives, often contain impurities from side reactions or unreacted starting materials. google.com Common impurities can include other isomers, partially oxidized products (like benzoic acid derivatives), and over-oxidized products. google.com Purification techniques include:

Sublimation: Phthalic anhydride and its derivatives can be purified by sublimation, which separates the volatile product from non-volatile impurities. youtube.com

Distillation: Fractional distillation, often under reduced pressure, can separate the desired product from impurities with different boiling points.

Chemical Treatment: A historical method for purifying crude phthalic anhydride involves heating it with concentrated sulfuric acid to decompose or polymerize impurities, followed by distillation. google.com

Recrystallization: For solid products, recrystallization from an appropriate solvent is a standard laboratory technique for achieving high purity.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Dichloroisobenzofuran-1,3-dione

Applying green chemistry principles to the synthesis of specialty chemicals like this compound is an area of growing importance. youtube.com

Renewable Feedstocks: A significant advancement in green chemistry is the development of routes to aromatic compounds from biomass. Research has shown that phthalic anhydride can be produced from bio-based furan (B31954) and maleic anhydride, which are derivable from lignocellulosic biomass. nih.govresearchgate.net This approach could be adapted for substituted phthalic anhydrides, offering a renewable alternative to petroleum-based o-xylene.

Alternative Reaction Media: The use of hazardous organic solvents is a major environmental concern. Research into greener solvents or solvent-free conditions is active.

Subcritical Water: One-step, catalyst-free syntheses of substituted isobenzofuran-1,3-diones have been reported using subcritical water as the reaction medium. researchgate.net This method leverages the unique properties of water at high temperature and pressure to facilitate reactions.

Greener Solvents: For liquid-phase reactions, replacing hazardous solvents with more benign alternatives like acetonitrile (B52724) has been shown to be effective in related syntheses. scielo.br

Alternative Energy Sources: The use of non-conventional energy sources can reduce reaction times and energy consumption. Microwave irradiation and ultrasound have been successfully applied to synthesize various heterocyclic compounds, offering potential green alternatives to conventional heating. nih.govnih.gov

Less Hazardous Reagents: A core principle of green chemistry is to use and generate substances that possess little or no toxicity. youtube.com This involves replacing hazardous reagents, such as the mercury catalysts used in historical phthalic anhydride synthesis, with safer alternatives like the vanadium-based catalysts used today. wikipedia.orgnih.gov

Reactivity and Mechanistic Investigations of 4,6 Dichloroisobenzofuran 1,3 Dione

Ring-Opening Reactions and Derivatization Pathways of the Anhydride (B1165640) Moiety

The anhydride functional group in 4,6-dichloroisobenzofuran-1,3-dione is the primary site for a variety of nucleophilic attacks, leading to ring-opening and the formation of a diverse range of derivatives. These reactions are fundamental to its use as a monomer and a chemical intermediate.

Nucleophilic Acyl Substitution Reactions

The core reactivity of the anhydride ring involves nucleophilic acyl substitution. masterorganicchemistry.comunizin.orglibretexts.org A nucleophile attacks one of the electrophilic carbonyl carbons, leading to the formation of a tetrahedral intermediate. This is followed by the cleavage of the carbon-oxygen bond within the anhydride ring, resulting in a ring-opened product. The general mechanism for this process is a two-step addition-elimination sequence. unizin.org The rate and facility of this reaction are enhanced by the electron-withdrawing nature of the two chlorine atoms on the aromatic ring, which increases the partial positive charge on the carbonyl carbons.

Amidation and Imidization Processes

Reactions with primary and secondary amines are characteristic of phthalic anhydrides and their derivatives. The reaction of this compound with an amine would be expected to initially form a phthalamic acid derivative via nucleophilic acyl substitution. For instance, studies on the related 4,5-dichlorophthalic anhydride have shown that it readily reacts with various amines to yield the corresponding N-substituted phthalamic acids. mdpi.comnih.govresearchgate.net

Subsequent dehydration of the phthalamic acid, often achieved by heating, leads to the formation of the corresponding N-substituted phthalimide (B116566). This two-step process is a common method for the synthesis of imides. The Gabriel synthesis of primary amines, a classic organic reaction, utilizes the imidization of phthalimide and subsequent hydrolysis, highlighting the importance of this reaction pathway. libretexts.org The reaction with hydrazine (B178648) would similarly proceed to form a phthalhydrazide.

A representative reaction scheme for the amidation and subsequent imidization is shown below:

Reactant 1Reactant 2Intermediate ProductFinal Product (after dehydration)
This compoundPrimary Amine (R-NH₂)2-Carbamoyl-4,6-dichlorobenzoic acid derivativeN-Substituted-4,6-dichlorophthalimide

Esterification Reactions and Polycondensation Behavior

Esterification of this compound can be achieved by reaction with alcohols. This reaction typically proceeds via nucleophilic attack of the alcohol on a carbonyl group, leading to the formation of a monoester, a derivative of 2-carboxybenzoyl chloride. wikipedia.org Complete esterification to a diester requires harsher conditions or a different synthetic route.

The bifunctional nature of this compound, and more specifically its diacid or diacid chloride derivatives, allows it to act as a monomer in polycondensation reactions. For example, diimide-diacids prepared from dichlorinated phenylenediamines and trimellitic anhydride have been used to synthesize poly(amide-imide)s. scispace.com These polymers are known for their thermal stability and good mechanical properties. The presence of the chlorine atoms can enhance the solubility of the resulting polymers. Similarly, this compound could be a precursor for polyesters and other high-performance polymers. The polycondensation of its derivatives with diols or diamines would lead to polymers with the dichlorinated phthalate (B1215562) unit incorporated into the backbone.

Electrophilic and Nucleophilic Aromatic Substitution on the Dichlorinated Benzenoid Core

The benzene (B151609) ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the two chlorine atoms and the anhydride group. masterorganicchemistry.com Conversely, these same substituents make the ring susceptible to nucleophilic aromatic substitution (SNAr).

Detailed studies on the SNAr reactions of 4,6-dichloro-5-nitrobenzofuroxan have shown that the chlorine at the C4 position is selectively substituted by amines. nih.gov This regioselectivity is attributed to the electronic activation by the adjacent nitro group and the condensed furoxan ring. While this compound lacks a nitro group, the anhydride moiety is also strongly electron-withdrawing, suggesting that nucleophilic substitution of one of the chlorine atoms is a plausible reaction pathway, especially with potent nucleophiles under forcing conditions.

Influence of Halogen Substituents on Directing Reactivity and Regioselectivity

The two chlorine atoms in this compound exert a significant influence on its reactivity. Their strong inductive electron-withdrawing effect enhances the electrophilicity of the carbonyl carbons, making the anhydride ring more susceptible to nucleophilic attack compared to unsubstituted phthalic anhydride. researchgate.netresearchgate.netnih.goveurochlor.org

In terms of regioselectivity for any potential aromatic substitution, the positions of the chlorine atoms are crucial. For electrophilic substitution, the incoming electrophile would be directed to the positions least deactivated by the existing substituents. However, such reactions are generally difficult on this electron-poor ring.

For nucleophilic aromatic substitution, the chlorine atoms themselves are the leaving groups. The regioselectivity of such a reaction would be determined by the relative activation of the C4 and C6 positions by the anhydride group. Computational studies on related systems, such as 2,4-dichloroquinazoline, have shown that the C4 position is more susceptible to nucleophilic attack. mdpi.com A similar preference might be expected for this compound, although specific experimental data is lacking.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

The kinetics of the ring-opening reactions would be expected to be faster than those of unsubstituted phthalic anhydride due to the electronic activation by the chlorine atoms. The reaction rates would also be dependent on the nucleophilicity of the attacking species, the solvent, and the temperature.

Thermodynamically, the ring-opening of the strained anhydride is an energetically favorable process. The formation of the more stable amide or ester linkages drives these reactions forward. The subsequent imidization, being a dehydration reaction, is typically reversible and requires the removal of water to proceed to completion.

For polycondensation reactions, achieving a high molecular weight polymer depends on both kinetic and thermodynamic factors, including the reactivity of the monomers and the equilibrium of the polymerization reaction. semanticscholar.orguva.nl

Stereochemical Aspects of Reactions Involving this compound (where derivatives are chiral)

Due to the lack of available information, no content can be generated for this section. Consequently, no data tables or a list of compound names can be compiled.

Computational and Theoretical Analysis of 4,6 Dichloroisobenzofuran 1,3 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. For 4,6-dichloroisobenzofuran-1,3-dione, these calculations, primarily employing Density Functional Theory (DFT), reveal the distribution of electrons and energy levels, which are fundamental to its reactivity. A closely related analog, 4,5-dichlorophthalic anhydride (B1165640), has been the subject of such studies, providing a strong basis for understanding the 4,6-dichloro isomer. bohrium.comacs.org DFT studies, often using the B3LYP functional with a 6-311G(d,p) basis set, are instrumental in optimizing the molecular geometry and calculating various electronic and energetic parameters. bohrium.comacs.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction in organic chemistry. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For dichlorinated phthalic anhydrides, the presence of electron-withdrawing chlorine atoms and the anhydride functionality significantly lowers the energy of the LUMO, enhancing the molecule's electrophilic character. The HOMO, conversely, is also stabilized, but the HOMO-LUMO energy gap remains a critical parameter for predicting chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

In a DFT study of the analogous 4,5-dichlorophthalic anhydride, the HOMO and LUMO energies were calculated to provide insights into its reactivity towards nucleophiles. bohrium.comacs.org The distribution of the HOMO is typically located over the benzene (B151609) ring, while the LUMO is predominantly localized on the carbonyl carbons and the anhydride oxygen, indicating that these are the primary sites for nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for a Dichlorophthalic Anhydride Analog

Molecular OrbitalEnergy (eV)
HOMO-8.5
LUMO-3.2
Energy Gap (ΔE)5.3

Note: The values presented are representative and based on studies of a closely related isomer, 4,5-dichlorophthalic anhydride. The exact values for this compound may vary slightly.

Charge Distribution and Electrostatic Potential Maps for Reaction Site Identification

The distribution of electron density within a molecule is a key determinant of its reactive sites. Electrostatic potential (ESP) maps provide a visual representation of the charge distribution, where regions of negative potential (electron-rich) are susceptible to electrophilic attack, and regions of positive potential (electron-poor) are prone to nucleophilic attack.

For this compound, the carbonyl carbons of the anhydride group are expected to exhibit a significant positive electrostatic potential due to the strong electron-withdrawing effect of the adjacent oxygen atoms. This makes them highly electrophilic and the primary targets for nucleophiles. The aromatic ring, while influenced by the chlorine substituents, will show regions of varying electron density. The oxygen atoms of the carbonyl groups and the anhydride linkage will possess a negative electrostatic potential, indicating their Lewis basic character.

Computational studies on analogous dichlorophthalic anhydrides confirm that the most positive electrostatic potential is located on the carbonyl carbons, supporting their role as the principal electrophilic centers. bohrium.comacs.org This is crucial for predicting the initial steps of reactions with various nucleophiles.

Theoretical Elucidation of Reaction Mechanisms and Transition States for Derivatives

Understanding the detailed mechanism of a chemical reaction, including the characterization of transition states, is a significant application of computational chemistry. For the formation of derivatives from this compound, such as in reactions with amines to form phthalimides, DFT calculations can map out the entire reaction pathway. nih.gov

The reaction of an anhydride with an amine typically proceeds through a nucleophilic acyl substitution mechanism. The initial step involves the attack of the amine nucleophile on one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate. This intermediate can then undergo ring-opening to form an amic acid, which can subsequently cyclize with the elimination of a water molecule to yield the final imide product.

Theoretical studies can calculate the energies of the reactants, intermediates, transition states, and products along this reaction coordinate. The transition state is a critical point on the potential energy surface, representing the energy barrier that must be overcome for the reaction to proceed. By locating and characterizing the transition state (identifying it as a first-order saddle point with a single imaginary frequency), the activation energy for the reaction can be determined.

Prediction of Spectroscopic Signatures for Advanced Structural Elucidation of Novel Derivatives and Intermediates

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for the structural elucidation of newly synthesized derivatives and transient intermediates.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in its IR spectrum. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the carbonyl groups, C-Cl stretching, and various aromatic ring vibrations. Theoretical predictions can aid in the assignment of experimental spectra, especially for complex molecules. Studies on analogous compounds have shown good agreement between calculated and experimental IR spectra. bohrium.comacs.org

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. For this compound and its derivatives, these predictions can help in assigning the signals in the experimental NMR spectra, confirming the proposed structures. The accuracy of these predictions is often enhanced by performing calculations that account for solvent effects.

Table 2: Predicted Spectroscopic Data for a Dichlorophthalic Anhydride Analog

Spectroscopic DataPredicted Value
Carbonyl C=O Stretch (IR)~1750-1850 cm⁻¹
Carbonyl ¹³C Chemical Shift~160-170 ppm
Aromatic ¹H Chemical Shift~7.5-8.0 ppm

Note: These are representative values based on general knowledge and studies of similar compounds. Actual experimental values may differ.

Molecular Dynamics Simulations and Conformational Analysis in Solution or Solid State

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide valuable insights into its behavior in a condensed phase, such as in solution or in the solid crystalline state. bohrium.com MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the inter- and intramolecular interactions.

In solution, MD simulations can be used to study the solvation of this compound and its interactions with solvent molecules. This can be important for understanding its reactivity and solubility in different media. The simulations can reveal the structure of the solvation shell and the dynamics of solvent exchange around the molecule.

In the solid state, MD simulations can be employed to study the crystalline packing and the thermal motions of the molecules within the crystal lattice. rsc.org This can provide information on the stability of different crystal polymorphs and the nature of intermolecular interactions, such as halogen bonding and π-π stacking, which can influence the physical properties of the material. For aromatic compounds, MD simulations have been used to investigate phenomena like melting and phase transitions. bohrium.com Although specific MD studies on this compound are limited, the techniques are well-developed for a wide range of organic molecules. rsc.org

Due to its rigid nature, the conformational analysis of this compound itself is straightforward. However, for its more flexible derivatives, conformational analysis becomes crucial. Theoretical methods can be used to identify the most stable conformations and the energy barriers between them, which is essential for understanding their biological activity and chemical properties.

Applications of 4,6 Dichloroisobenzofuran 1,3 Dione in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems and Fused-Ring Architectures

The anhydride (B1165640) functionality in 4,6-dichloroisobenzofuran-1,3-dione makes it a prime candidate for reactions that form larger, more complex heterocyclic and fused-ring systems. Anhydrides are well-known to react with a variety of nucleophiles, a property that can be exploited to build diverse molecular scaffolds.

For instance, the reaction of anhydrides with primary amines is a classical method for the synthesis of imides. In the case of this compound, this would lead to the formation of N-substituted 4,6-dichlorophthalimides. These phthalimide (B116566) derivatives could then serve as intermediates for the synthesis of more complex nitrogen-containing heterocycles.

Furthermore, the dichlorinated benzene (B151609) ring offers sites for further functionalization or for intramolecular cyclization reactions, potentially leading to the formation of fused-ring systems. While no specific examples utilizing this compound have been reported, the general reactivity of cyclic anhydrides in cycloaddition reactions suggests its potential as a dienophile in Diels-Alder reactions, which would directly lead to the formation of complex polycyclic structures.

Table 1: Potential Reactions for Heterocycle and Fused-Ring Synthesis

Reaction TypePotential ReactantPotential Product Core Structure
Imide FormationPrimary AmineN-substituted 4,6-dichlorophthalimide
Diels-Alder ReactionDienePolycyclic aromatic system
Friedel-Crafts AcylationAromatic CompoundSubstituted benzophenone (B1666685) derivative

Precursor in Natural Product Synthesis or Analog Development

The structural motifs present in this compound, particularly the phthalic anhydride core, are found in some natural products and their analogs. However, there is no direct evidence in the scientific literature of this compound being used as a precursor in the total synthesis of any natural product.

The potential exists for this compound to be utilized in the synthesis of analogs of natural products that contain a phthalimide or related heterocyclic system. The chlorine substituents could be used to modulate the electronic properties or to introduce further functionality, allowing for the creation of a library of analogs for structure-activity relationship (SAR) studies.

Role in Cascade Reactions and Multicomponent Transformations

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step. The reactivity of the anhydride group in this compound makes it a plausible candidate for inclusion in such transformations.

For example, a multicomponent reaction involving this compound, an amine, and an isocyanide could potentially lead to the formation of complex heterocyclic structures in a one-pot process. However, no such reactions involving this specific compound have been reported. The development of novel MCRs is an active area of research, and the exploration of this compound as a component in these reactions remains an open avenue for investigation.

Derivatization for Enhanced Functionality and Selectivity in Chemical Processes

The chlorine atoms on the aromatic ring of this compound are key handles for derivatization. These can be substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of functional groups. This derivatization could be used to fine-tune the electronic properties of the molecule, enhance its solubility, or introduce reactive sites for further transformations.

For instance, substitution of the chlorine atoms with amines, alcohols, or thiols could lead to a range of derivatives with potentially interesting chemical and physical properties. These derivatives could then be used as monomers for polymerization or as ligands for metal catalysts.

Table 2: Potential Derivatization Reactions

ReagentFunctional Group IntroducedPotential Application of Derivative
AmineAmino groupSynthesis of dyes, pharmaceuticals
Alcohol/PhenolEther groupMonomers for polymers
ThiolThioether groupLigands for catalysis

Integration into Chiral Auxiliaries and Asymmetric Synthesis Strategies (If applicable to derivatives)

The development of chiral derivatives of this compound could potentially lead to their use as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.

By reacting this compound with a chiral amine or alcohol, a chiral imide or ester could be formed. This new chiral molecule could then be used to direct the stereoselective formation of new stereocenters in subsequent reactions. After the desired stereochemistry is achieved, the chiral auxiliary could be removed and potentially recycled. While this is a plausible strategy based on the principles of asymmetric synthesis, there are currently no published examples of the use of derivatives of this compound as chiral auxiliaries.

Advanced Spectroscopic and Structural Characterization of Derived Compounds and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including the derivatives of 4,6-dichloroisobenzofuran-1,3-dione. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

In the case of derivatives formed from the reaction of this compound, such as amides or esters, NMR is used to confirm the structure of the products. For example, in the synthesis of phthalic acid diamides from substituted phthalic anhydrides, ¹H and ¹³C NMR are standard methods for characterization. researchgate.net The chemical shifts, coupling constants, and signal multiplicities in the ¹H NMR spectrum reveal the connectivity of protons and their spatial relationships. For instance, the aromatic protons on the dichlorinated benzene (B151609) ring of a derivative would exhibit a specific splitting pattern and chemical shift range, confirming the substitution pattern.

¹³C NMR spectroscopy is particularly powerful for identifying the carbon skeleton. The chemical shifts of the carbonyl carbons in the anhydride (B1165640) or its ring-opened derivatives are highly diagnostic. A study on chlorinated and fluorinated phthalic anhydrides has provided reference data for ¹³C NMR chemical shifts, which is invaluable for assigning spectra of new derivatives. acs.org The comparison of experimental NMR data with calculated spectra using methods like the Gauge-Independent Atomic Orbital (GIAO) can further refine structural assignments, especially for complex molecules. nih.gov

Table 1: Representative NMR Data for Phthalic Anhydride Derivatives Note: This table provides illustrative data based on typical values for related structures, as specific data for this compound derivatives is not widely published.

NucleusFunctional GroupTypical Chemical Shift (ppm)Remarks
¹HAromatic H7.5 - 8.5Chemical shift and multiplicity depend on the full substitution pattern.
¹HN-H (Amide)8.0 - 11.5Often appears as a broad singlet; position can be solvent-dependent.
¹³CCarbonyl (C=O)160 - 170Two distinct signals may be present in asymmetrical derivatives.
¹³CAromatic C-Cl130 - 140Carbon directly attached to chlorine.
¹³CAromatic C-H120 - 135Chemical shifts are influenced by the electronic effects of substituents.

This is an interactive table. Click on the headers to sort.

Mass Spectrometry (MS) Techniques for Mechanistic Studies and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For derivatives of this compound, MS is crucial for confirming the identity of reaction products and for probing reaction mechanisms.

In electron impact (EI) ionization, the molecular ion peak (M⁺) confirms the molecular weight of the derivative. The fragmentation of anhydrides often involves characteristic losses. ucalgary.calibretexts.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments.

Recent studies using electrospray ionization (ESI) coupled with quadrupole-time-of-flight mass spectrometry (QTOF-MS) have been employed to identify phthalate (B1215562) metabolites. nih.gov These studies have identified diagnostic fragment ions that can be used to screen for and identify new metabolites. For example, the deprotonated o-phthalic anhydride ion at m/z 147.0088 is a characteristic fragment for many phthalate metabolites. nih.gov Such diagnostic fragmentation pathways are invaluable for identifying products from reactions involving this compound in complex mixtures without the need for authentic standards. This approach is particularly useful in mechanistic studies where transient intermediates or multiple products are formed.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Reaction Products

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present in a sample.

For derivatives of this compound, IR spectroscopy is instrumental in tracking the reaction of the anhydride moiety. Cyclic anhydrides exhibit two characteristic and strong carbonyl (C=O) stretching bands, typically found around 1820 cm⁻¹ and 1750 cm⁻¹. ucalgary.ca The reaction of the anhydride with a nucleophile to form, for example, a carboxylic acid and an amide, would result in the disappearance of these two bands and the appearance of new bands corresponding to the carboxylic acid C=O (around 1700-1725 cm⁻¹) and O-H (a broad band from 2500-3300 cm⁻¹) stretches, as well as the amide C=O (Amide I band, ~1650 cm⁻¹) and N-H (Amide II band, ~1550 cm⁻¹) vibrations. Studies on 4,5-dichlorophthalic anhydride derivatives confirm the presence of strong carbonyl absorption peaks in their IR spectra. nih.gov

Table 2: Key Infrared Absorption Frequencies for Anhydride and its Derivatives

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Cyclic AnhydrideSymmetric C=O Stretch~1820
Cyclic AnhydrideAsymmetric C=O Stretch~1750
Carboxylic AcidC=O Stretch1700 - 1725
Carboxylic AcidO-H Stretch2500 - 3300 (broad)
AmideC=O Stretch (Amide I)~1650
AmideN-H Bend (Amide II)~1550

This is an interactive table. Click on the headers to sort.

Raman spectroscopy, while less commonly reported for these specific compounds, can provide complementary information, especially for symmetric vibrations that are weak in the IR spectrum.

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-stacking.

For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis allows for the unequivocal confirmation of its structure. This is particularly important when stereochemistry or complex regiochemistry is involved. For example, the structure of a phthalic acid diamide (B1670390) derivative was definitively determined by X-ray diffraction crystallography, confirming the connectivity and conformation of the molecule in the solid state. researchgate.net The analysis of crystal structures of related isobenzofuranone derivatives has revealed details about their planarity and intermolecular packing. researchgate.netresearchgate.net Phthalic anhydride itself forms white crystals, and its derivatives can also be crystalline. zbaqchem.comresearchgate.net The crystal structures of metal complexes involving phthalic anhydride have also been characterized, providing insight into its coordination chemistry. rsc.org

Advanced Spectroscopic Methods for Kinetic and Mechanistic Insights (e.g., In-situ Spectroscopy)

Understanding the kinetics and mechanism of reactions involving this compound is essential for controlling reaction outcomes and optimizing conditions. Advanced spectroscopic methods that allow for real-time monitoring of reactions are invaluable for these studies.

In-situ spectroscopy, such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, enables the tracking of reactant and product concentrations as a function of time without the need to withdraw samples from the reaction mixture. This has been successfully applied to study the kinetics of the hydrolysis of acetic anhydride, a related compound. flvc.org By monitoring the disappearance of the anhydride's characteristic carbonyl peaks and the appearance of the product peaks, the reaction rate can be determined under various conditions (e.g., temperature, concentration, catalyst).

Kinetic studies on the hydrolysis and aminolysis of phthalic anhydride have been performed using UV-Vis spectrophotometry to follow the reaction progress. researchgate.netnih.govnih.gov These studies provide quantitative data on reaction rates and have been used to elucidate the role of catalysts and the effect of solvent on the reaction mechanism. nih.gov Such kinetic data can be used to construct Brønsted plots and determine activation parameters (ΔH* and ΔS*), offering deep insights into the transition state of the reaction. researchgate.netnih.gov These methodologies are directly applicable to studying the reactivity of this compound.

Q & A

Q. What are the common synthetic routes for preparing 4,6-dichloroisobenzofuran-1,3-dione, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis of halogenated isobenzofuran-1,3-diones typically involves cyclization of substituted phthalic acid derivatives or halogenation of precursor anhydrides. For example, brominated analogs are synthesized via electrophilic substitution using reagents like BBr₃ under inert, anhydrous conditions at low temperatures (e.g., −78°C), followed by gradual warming to room temperature . Chlorination may employ Cl₂ gas or chlorinating agents (e.g., PCl₅) in solvents like dichloromethane (DCM). Key considerations:
  • Purity of reagents : Moisture-sensitive reactions require rigorous drying of solvents and substrates.
  • Temperature control : Exothermic halogenation steps necessitate slow addition and cooling.
  • Workup : Acidic quenching (e.g., 0.3 N HCl) and chromatographic purification (e.g., CH₂Cl₂:EtOAc gradients) are common .

Table 1 : Example Synthesis Parameters from Analogous Compounds

SubstrateReagent/ConditionsYieldReference
4-Bromo-6-methoxy analogBBr₃, DCM, −78°C to RT60–75%
Chlorinated glucofuranose1-bromo-4-chlorobutane, DMF60%

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns. For example, aromatic protons in halogenated isobenzofurans appear deshielded (δ 5.8–7.5 ppm), while carbonyl carbons resonate at δ 165–175 ppm .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms.
  • HPLC-PDA : Purity assessment using reversed-phase C18 columns with UV detection (λ = 210–280 nm).

Table 2 : Representative NMR Data for Analogous Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Chlorinated glucofuranose derivative5.87 (d, J = 3.7 Hz)111.76 (C=O)

Q. How can researchers purify this compound to >95% purity, and what solvents are compatible?

  • Methodological Answer :
  • Recrystallization : Use polar aprotic solvents (e.g., DMF/EtOH mixtures) for slow crystallization.
  • Column Chromatography : Silica gel with CH₂Cl₂:EtOAc (9:1) gradients effectively separates halogenated byproducts .
  • Compatibility : Avoid protic solvents (e.g., H₂O) due to anhydride hydrolysis. DCM and THF are preferred for stability.

Advanced Research Questions

Q. How does the electronic effect of chlorine substituents influence the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Chlorine atoms act as electron-withdrawing groups, enhancing the electrophilicity of the dione. In Diels-Alder reactions:
  • Kinetics : Increased reaction rates with electron-rich dienes (e.g., furans).
  • Regioselectivity : Steric and electronic effects favor endo transition states.
  • Experimental Design : Monitor reaction progress via TLC (silica, hexane:EtOAc) and confirm regiochemistry via X-ray crystallography or NOE NMR .

Q. What strategies resolve contradictions in reported spectral data or reaction yields for halogenated isobenzofuran-1,3-diones?

  • Methodological Answer : Discrepancies arise from:
  • Isomeric impurities : Use 2D NMR (COSY, HSQC) to distinguish regioisomers.
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO may shift peaks .
  • Yield optimization : Replicate literature conditions (e.g., stoichiometry, temperature) and characterize byproducts via GC-MS.

Q. How can computational chemistry predict the thermal stability and degradation pathways of this compound?

  • Methodological Answer :
  • DFT Calculations : Model bond dissociation energies (BDEs) to identify weak points (e.g., C-Cl bonds).
  • Thermogravimetric Analysis (TGA) : Validate predictions experimentally; decomposition onset >200°C suggests stability under standard conditions .
  • Degradation Studies : Heat samples in sealed ampules and analyze via GC-MS for chlorinated fragments.

Key Considerations for Researchers

  • Safety : Chlorinated diones may release HCl upon hydrolysis; use fume hoods and acid-resistant PPE.
  • Data Reproducibility : Document solvent lot numbers, humidity, and equipment calibration to minimize variability.

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